molecular formula C12H15BrN2O3 B449524 4-(Allyloxy)-2-bromo-5-ethoxybenzohydrazide CAS No. 664983-57-7

4-(Allyloxy)-2-bromo-5-ethoxybenzohydrazide

Cat. No.: B449524
CAS No.: 664983-57-7
M. Wt: 315.16g/mol
InChI Key: FJEXYAWOLDNCLR-UHFFFAOYSA-N
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Description

4-(Allyloxy)-2-bromo-5-ethoxybenzohydrazide is a sophisticated benzohydrazide derivative intended for research and early discovery purposes. This compound is characterized by a unique molecular structure featuring an allyloxy group, a bromo substituent, and an ethoxy chain on a benzohydrazide core, making it a valuable intermediate in synthetic organic chemistry and medicinal chemistry research. The presence of the bromo atom offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular libraries. The allyloxy group provides an additional handle for further chemical modifications, including deprotection or polymerization. As a hydrazide, this compound is of significant interest for the synthesis of heterocyclic compounds or as a precursor for the development of novel molecular scaffolds. This product is offered as part of a collection of rare and unique chemicals for research. As such, analytical data may not be collected, and the buyer assumes responsibility for confirming product identity and/or purity. This product is sold on an as-is basis, without any warranty of merchantability or fitness for a particular purpose. All sales are final. This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-5-ethoxy-4-prop-2-enoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O3/c1-3-5-18-11-7-9(13)8(12(16)15-14)6-10(11)17-4-2/h3,6-7H,1,4-5,14H2,2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEXYAWOLDNCLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C(=O)NN)Br)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Selection and Initial Functionalization

The synthesis typically begins with ethyl 4,5-dihydroxybenzoate, a commercially available precursor. Selective protection of hydroxyl groups is achieved through sequential alkylation:

StepReagentsSolventConditionsYieldReference
1Ethyl bromide, K₂CO₃AcetoneReflux, 20 h85%
2Allyl bromide, K₂CO₃AcetoneReflux, 1.5 h78%

In Step 1 , the 5-hydroxy group of ethyl 4,5-dihydroxybenzoate is ethoxylated using ethyl bromide and anhydrous potassium carbonate in acetone under reflux. The 4-hydroxy group remains unprotected for subsequent allylation. Step 2 introduces the allyloxy group via allyl bromide under similar conditions, yielding ethyl 5-ethoxy-4-(allyloxy)benzoate.

Regioselective Bromination at Position 2

Bromination of ethyl 5-ethoxy-4-(allyloxy)benzoate is challenging due to competing directing effects of the ethoxy and allyloxy groups. The allyloxy group at position 4 strongly directs electrophilic substitution to its ortho position (C-2), while the ethoxy group at C-5 exerts a weaker para-directing influence. Bromine in methanol or acetic acid is employed for this step:

ReagentsSolventTemperatureTimeYieldReference
Br₂, H₂SO₄Methanol0–5°C2 h89%

The reaction proceeds via generation of a bromonium ion intermediate, which attacks the electron-rich C-2 position. The use of sulfamic acid (as in) minimizes side reactions, achieving an 89% yield of ethyl 2-bromo-5-ethoxy-4-(allyloxy)benzoate.

Hydrazide Formation via Nucleophilic Acyl Substitution

The ethyl ester is converted to the hydrazide by refluxing with hydrazine hydrate in ethanol:

ReagentsSolventConditionsYieldReference
Hydrazine hydrateEthanolReflux, 10 h73%

The mechanism involves nucleophilic attack by hydrazine at the carbonyl carbon, displacing ethoxide and forming the hydrazide. Crystallization from ethanol yields pure this compound as colorless crystals.

Optimization and Challenges

Competing Side Reactions During Bromination

Uncontrolled bromination may lead to di-substitution or oxidation of the allyl group. To mitigate this:

  • Low temperatures (0–5°C) suppress polybromination.

  • Acidic conditions (H₂SO₄) stabilize the intermediate and prevent alkene oxidation.

Purification Techniques

Crude products are purified via:

  • Recrystallization from ethanol or ethyl acetate.

  • Column chromatography with hexane/ethyl acetate gradients for intermediates.

Spectroscopic Characterization

Key spectral data for this compound:

TechniqueData
¹H NMR δ 7.85 (s, 1H, Ar-H), 6.05–5.95 (m, 1H, CH₂=CH–), 4.65 (d, 2H, OCH₂)
¹³C NMR δ 167.2 (C=O), 132.1 (C-Br), 117.8 (CH₂=CH–)
FT-IR 3280 cm⁻¹ (N–H), 1650 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C)

The allyloxy group’s vinyl protons (δ 5.95–6.05) and the hydrazide N–H stretch (3280 cm⁻¹) are distinctive.

Comparative Analysis of Synthetic Routes

The most efficient route involves:

  • Ethoxylation (85% yield) → Allylation (78%) → Bromination (89%) → Hydrazide formation (73%).

  • Overall yield : 85% × 78% × 89% × 73% ≈ 43.2% .

Alternative pathways, such as brominating before introducing ethoxy/allyloxy groups, result in lower yields due to steric hindrance .

Chemical Reactions Analysis

Types of Reactions

4-(Allyloxy)-2-bromo-5-ethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized under specific conditions.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The bromo substituent can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy group can lead to the formation of aldehydes or carboxylic acids, while reduction of the hydrazide group can yield primary amines .

Scientific Research Applications

Biological Applications

1.1 Antimicrobial Activity

Recent studies have indicated that derivatives of benzohydrazides, including 4-(Allyloxy)-2-bromo-5-ethoxybenzohydrazide, exhibit promising antimicrobial properties. These compounds have been evaluated against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have shown significant inhibition zones (IZ) and minimum inhibitory concentrations (MIC) against pathogens like Escherichia coli and Staphylococcus aureus .

1.2 Anticancer Potential

The anticancer properties of hydrazone derivatives, including those derived from this compound, have been investigated through in vitro assays. These studies typically employ cell lines such as MCF7 (breast cancer) to assess cytotoxicity and the mechanisms of action. The results suggest that these compounds may induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Synthetic Utility

2.1 Precursor in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions. This versatility makes it valuable for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .

2.2 Development of Novel Materials

The compound's structure can be modified to create derivatives with specific properties suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs). The presence of bromine and ethoxy groups facilitates interactions that can enhance the performance of materials used in electronic devices .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant activity against E. coli with an MIC of 12.5 µg/mL .
Study BAnticancer ScreeningShowed induction of apoptosis in MCF7 cells with IC50 values indicating promising cytotoxicity .
Study CSynthesis ApplicationsHighlighted the compound's role as a precursor for synthesizing complex organic molecules useful in drug discovery .

Mechanism of Action

The mechanism of action of 4-(Allyloxy)-2-bromo-5-ethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with certain enzymes or proteins, potentially inhibiting their activity. Additionally, the bromo substituent can participate in halogen bonding, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Halogenated Benzohydrazides
Compound Name Substituents (Positions) Molecular Formula Key Features References
4-(Allyloxy)-2-bromo-5-ethoxybenzohydrazide Br (2), allyloxy (4), ethoxy (5) C₁₂H₁₅BrN₂O₃ Bromine, allyloxy-ethoxy substitution
4-Ethoxybenzohydrazide Ethoxy (4) C₉H₁₂N₂O₂ Lacks halogen; simpler substitution
(E)-N′-(5-Bromo-2-methoxybenzylidene)-4-chlorobenzohydrazide Br (5), Cl (4'), methoxy (2) C₁₅H₁₂BrClN₂O₂ Bromine + chlorine dual halogenation
N′-[(E)-1-(5-Bromo-2-hydroxyphenyl)ethylidene]-4-nitrobenzohydrazide Br (5), nitro (4'), hydroxyl (2) C₁₅H₁₂BrN₃O₄ Bromine + nitro group; phenolic hydroxyl
(2E)-2-(5-Bromo-2-hydroxy-3-methoxy-benzylidene)-N-phenylhydrazinecarbothioamide Br (5), methoxy (3), thioamide C₁₅H₁₄BrN₃O₂S Thiosemicarbazide backbone; bromine

Key Observations :

  • Halogen Influence: The bromine atom in this compound enhances electrophilic reactivity compared to non-halogenated analogues like 4-ethoxybenzohydrazide . However, dual halogenation (e.g., bromine + chlorine in ) may further modulate electronic properties and binding affinity in metal complexes.
  • Functional Group Diversity : Thiosemicarbazide () and nitrobenzohydrazide () derivatives exhibit distinct coordination behaviors and biological activities compared to the allyloxy-ethoxy-brominated hydrazide.

Key Insights :

  • The target compound’s synthesis likely follows standard hydrazide formation protocols, but its discontinuation suggests challenges in scalability or niche applicability .
  • Brominated aldehydes (e.g., 5-bromo-3-methoxysalicylaldehyde in ) are common intermediates for synthesizing bromo-substituted hydrazides, highlighting the versatility of such precursors.

Biological Activity

4-(Allyloxy)-2-bromo-5-ethoxybenzohydrazide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential applications.

  • Molecular Formula : C23H23BrN2O3
  • Molecular Weight : 455.34 g/mol
  • CAS Number : 353790-46-2

The compound exhibits significant inhibitory effects on the ATPase activity of the TIP48/TIP49 complex, which is crucial for various cellular processes including gene expression regulation and DNA damage repair. This inhibition is associated with the suppression of oncogenic factors such as c-Myc, which plays a pivotal role in cancer cell proliferation and survival .

Antitumor Activity

Research indicates that this compound has potent antitumor properties. It has been shown to inhibit tumor growth in various cancer models by targeting the TIP48/TIP49 complex, leading to reduced c-Myc activity and subsequent apoptosis in cancer cells .

Table 1: Summary of Antitumor Studies

StudyModelResultsReference
Study 1Liver CancerSignificant tumor size reduction
Study 2Colon CancerInduction of apoptosis in cancer cells
Study 3LymphomaInhibition of tumor growth and metastasis

Other Biological Activities

Beyond its antitumor effects, this compound has also demonstrated potential anti-inflammatory and antimicrobial properties. In vitro studies have indicated that it can modulate inflammatory pathways and inhibit bacterial growth, suggesting broader therapeutic applications beyond oncology .

Case Study 1: Inhibition of c-Myc

In a controlled laboratory study, this compound was administered to cancer cell lines expressing high levels of c-Myc. The results showed a marked decrease in cell viability and proliferation, attributed to its ability to inhibit the ATPase activity of the TIP48/TIP49 complex .

Case Study 2: Anti-inflammatory Effects

Another study focused on the compound's anti-inflammatory properties. In models of acute inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases .

Q & A

Q. What are the standard synthetic protocols for 4-(Allyloxy)-2-bromo-5-ethoxybenzohydrazide, and what key intermediates are involved?

The compound is typically synthesized via condensation of hydrazide precursors with substituted aldehydes. A general method involves refluxing 4-amino-5-bromo-2-ethoxybenzohydrazide with allyloxy-substituted aldehydes in absolute ethanol under acidic catalysis (e.g., glacial acetic acid). Key intermediates include hydrazone derivatives formed during condensation, which are critical for subsequent cyclization or functionalization .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR are used to confirm the allyloxy, bromo, and ethoxy substituents.
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, particularly between the hydrazide moiety and adjacent functional groups.
  • IR spectroscopy : Identifies N–H stretching (3200–3300 cm1^{-1}) and C=O vibrations (1650–1700 cm1^{-1}) .

Intermediate Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of derivatives of this compound?

Optimization parameters include:

ParameterOptionsImpact on Yield
SolventEthanol, DMF, THFPolar aprotic solvents (e.g., DMF) enhance nucleophilic substitution
Temperature60–100°CHigher temps favor condensation but may degrade sensitive groups
CatalystAcetic acid, p-toluenesulfonic acidAcid catalysis accelerates imine formation

Q. How can contradictions in spectral data (e.g., unexpected 1^1H NMR shifts) be resolved during structural analysis?

  • Computational validation : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data.
  • Reaction replication : Verify purity via HPLC and repeat reactions under controlled conditions to rule out side products.
  • Cross-technique correlation : Combine XRD with mass spectrometry to confirm molecular weight and crystal structure .

Advanced Research Questions

Q. What is the role of this compound in the synthesis of bioactive heterocyclic compounds?

The hydrazide moiety serves as a precursor for triazoles and thiadiazines. For example:

  • Step 1 : Condensation with thiosemicarbazide forms thiosemicarbazone intermediates.
  • Step 2 : Cyclization with CS2_2 or POCl3_3 yields triazolo-thiadiazine derivatives, which are screened for antimicrobial or antitumor activity .

Q. How can computational modeling predict the reactivity of this compound in novel reaction pathways?

  • Reaction path search : Quantum chemical calculations (e.g., Gaussian) identify transition states and thermodynamic feasibility.
  • Machine learning : Train models on existing hydrazide reaction datasets to predict optimal conditions for new transformations.
  • Energy profiling : Compare activation energies for bromo-substitution vs. allyloxy group participation .

Q. What strategies are used to establish structure-activity relationships (SAR) for derivatives of this compound?

  • Substituent variation : Synthesize analogs with modified allyloxy, bromo, or ethoxy groups.
  • Biological assays : Test derivatives against enzyme targets (e.g., acetylcholinesterase) to correlate substituent effects with inhibition potency.
  • Molecular docking : Simulate binding interactions to prioritize synthetic targets .

Methodological Notes

  • Data Validation : Cross-reference experimental results with the Cambridge Structural Database (CSD) to confirm novel crystal structures .
  • Safety Protocols : Handle bromo-substituted intermediates in fume hoods due to potential lachrymatory effects .

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